molecular formula C28H25NO4S B301504 ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301504
M. Wt: 471.6 g/mol
InChI Key: JOTWLLPHULABRJ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate, also known as EOMT, is a synthetic compound that belongs to the family of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has also been shown to inhibit the activity of certain enzymes that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival. It has also been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is its high potency against cancer cells, which makes it a potential candidate for the development of new anticancer drugs. However, the low solubility of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate in water and other solvents makes it difficult to use in in vivo experiments. Moreover, the lack of information regarding its toxicity and pharmacokinetics limits its potential use in clinical trials.

Future Directions

There are several future directions for the research of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate. One of the potential areas of application is the development of new anticancer drugs based on ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate. Further studies are needed to determine the optimal dosage and administration route of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate for maximum efficacy and minimum toxicity. Moreover, the potential use of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate in combination with other anticancer drugs needs to be explored. The development of new formulations of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate with improved solubility and bioavailability is also an area of future research.

Synthesis Methods

The synthesis of ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate involves the condensation of 4-methylaniline with 4-phenylmethoxybenzaldehyde in the presence of sulfuric acid as a catalyst. The resulting product is then treated with ethyl cyanoacetate and thiourea to obtain the final compound.

Scientific Research Applications

Ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

Product Name

ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

Molecular Formula

C28H25NO4S

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methylanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C28H25NO4S/c1-3-32-28(31)25-26(30)24(34-27(25)29-22-13-9-19(2)10-14-22)17-20-11-15-23(16-12-20)33-18-21-7-5-4-6-8-21/h4-17,29H,3,18H2,1-2H3/b24-17-

InChI Key

JOTWLLPHULABRJ-ULJHMMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.